Molecular Weight Differentiation of Dimeric Impurity CAS 2504210-38-0 vs. Monomeric Tofacitinib Impurities
UNII-7GG8V8npd3 (C19H22N8, MW 362.44 g/mol) is a dimeric impurity containing two 7H-pyrrolo[2,3-d]pyrimidine moieties, resulting in a molecular mass increase of +50.07 Da relative to the parent drug tofacitinib (C16H20N6O, MW 312.37 g/mol) and +117.12 Da relative to the common monomeric impurity Tofacitinib Impurity 4 (C13H19N5, MW 245.32 g/mol) [1]. This mass difference enables unambiguous differentiation by single-quadrupole LC-MS and provides distinct MS/MS fragmentation patterns, reducing the risk of co-elution misidentification observed with monomeric impurities that differ by ≤1 Da [2].
| Evidence Dimension | Molecular weight (monoisotopic mass, g/mol) and elemental composition |
|---|---|
| Target Compound Data | 362.44 g/mol; C19H22N8; 2 × pyrrolo[2,3-d]pyrimidine cores |
| Comparator Or Baseline | Tofacitinib (parent drug): 312.37 g/mol; C16H20N6O. Tofacitinib Impurity 4 (monomeric): 245.32 g/mol; C13H19N5. |
| Quantified Difference | +50.07 Da vs. tofacitinib parent; +117.12 Da vs. monomeric Impurity 4 |
| Conditions | Mass spectrometric detection; molecular formula confirmed by HRMS or elemental analysis as per vendor CoA. |
Why This Matters
The substantial mass difference enables specific SIM or MRM channels to be established without interference from co-eluting monomeric impurities, a critical requirement for validated LC-MS/MS methods submitted in ANDA packages.
- [1] SynZeal. Tofacitinib Impurity 67 – Product Technical Datasheet. CAS 2504210-38-0. C19H22N8, MW 362.4. Available at: https://www.synzeal.com/en/tofacitinib-impurity-67-2 View Source
- [2] Drug Metabolism and Disposition. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans. 2014, 42(4): 659-669. Parent tofacitinib retention time ~20.9 min; protonated molecular ion m/z 313. View Source
